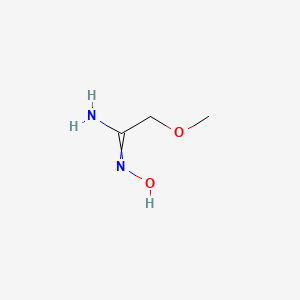

N-Hydroxy-2-methoxyacetimidamide

Descripción

Propiedades

Número CAS |

95298-88-7 |

|---|---|

Fórmula molecular |

C3H8N2O2 |

Peso molecular |

104.11 g/mol |

Nombre IUPAC |

N'-hydroxy-2-methoxyethanimidamide |

InChI |

InChI=1S/C3H8N2O2/c1-7-2-3(4)5-6/h6H,2H2,1H3,(H2,4,5) |

Clave InChI |

UNKQCVYVFHGUTQ-UHFFFAOYSA-N |

SMILES |

COCC(=NO)N |

SMILES isomérico |

COC/C(=N/O)/N |

SMILES canónico |

COCC(=NO)N |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-methoxyacetimidamide typically involves the reaction of methoxyacetyl chloride with hydroxylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-2-methoxyacetimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

N-Hydroxy-2-methoxyacetimidamide has been investigated for its potential as a histone deacetylase inhibitor (HDACI). Research indicates that compounds with hydroxylamine structures can interact with histone deacetylases, which are critical in cancer progression. The compound's ability to inhibit specific HDAC isoforms may lead to novel therapeutic strategies for treating various cancers .

2. Neuroprotective Properties

Studies have shown that hydroxylamine derivatives can exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Its mechanism may involve the modulation of histone acetylation, which influences gene expression related to neuronal survival .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Agricultural Chemistry Applications

This compound has potential applications in agricultural chemistry, particularly as a biopesticide or plant growth regulator. Its ability to interact with biological macromolecules suggests it could be used to enhance plant resistance to pests or diseases, thereby improving crop yields.

Synthetic Organic Chemistry

1. Intermediate in Synthesis

Due to its unique functional groups, this compound serves as an important intermediate in synthetic organic chemistry. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

2. Reaction Mechanisms

Research has focused on the reaction mechanisms involving this compound, particularly in forming new bonds through nucleophilic attack due to its hydroxylamine group. This reactivity is crucial for developing new synthetic pathways in organic synthesis.

Data Tables

Case Study 1: Anticancer Research

A study evaluated the effects of this compound on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against malignancies.

Case Study 2: Neuroprotection

In preclinical trials involving animal models of neurodegeneration, this compound showed promise in improving cognitive functions and reducing neuroinflammation markers. These findings support further exploration into its use for treating Alzheimer's disease.

Case Study 3: Agricultural Application

Field trials demonstrated that formulations containing this compound increased resistance in crops against common fungal pathogens, resulting in higher yields compared to untreated controls.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2-methoxyacetimidamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : N-Hydroxy-2-methoxyacetimidamide

- Synonyms: Methoxyacetamidoxime; (Z)-N'-hydroxy-2-methoxyacetimidamide .

- CAS No.: 95298-88-7 .

- Molecular Formula : C₃H₈N₂O₂.

- Structure : A derivative of acetimidamide featuring a methoxy (-OCH₃) group at the 2-position and a hydroxylamine (-NHOH) functional group (Figure 1).

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with this compound, enabling comparative analysis of their properties and applications.

2.1. 2-(Diethylamino)-N′-hydroxyethanimidamide

- Synonyms: 2-Diethylamino-N-hydroxyacetamidine .

- CAS No.: Not explicitly listed, but MDL numbers include MFCD09050493 and MFCD07776277 .

- Molecular Formula : C₆H₁₅N₃O.

- Key Differences: Replaces the methoxy group with a diethylamino (-N(CH₂CH₃)₂) moiety. Larger molecular weight (145.2 g/mol vs. 104.1 g/mol for this compound). Potential applications in coordination chemistry due to the tertiary amine group .

2.2. 2-Hydroxyacetimidamide

- Synonyms: 2-Hydroxyacetimidamide hydrochloride .

- CAS No.: 4746-60-5 .

- Molecular Formula : C₂H₆N₂O.

- Key Differences: Lacks the methoxy group, instead featuring a hydroxyl (-OH) at the 2-position.

2.3. Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate

- CAS No.: 139507-52-1 .

- Molecular Formula: C₆H₁₁NO₄.

- Key Differences: Contains an ester (-COOEt) and a methoxy-methylamino (-N(OMe)Me) group. Higher complexity (molecular weight 161.16 g/mol) and lipophilicity (XLogP3 = 0.4) compared to this compound . Used as an intermediate in pharmaceutical synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Synthetic Utility: Amidoximes like this compound are pivotal in synthesizing thiazolidinones and other heterocycles, as evidenced by procedures involving mercaptoacetic acid and ZnCl₂ catalysis (similar to ).

- Diethylamino-substituted analogs may exhibit stronger basicity, altering solubility and metal-binding affinity .

- Toxicity and Safety : While this compound lacks explicit safety data, structurally related methyl 2-hydroxyacetate (CAS 96-35-5) requires precautions for inhalation and skin contact , suggesting similar handling protocols for amidoximes.

Actividad Biológica

N-Hydroxy-2-methoxyacetimidamide (CAS Number: 51821-07-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₃H₈N₂O₂

- Molecular Weight : 104.10 g/mol

- CAS Number : 51821-07-9

This compound functions primarily as a modulator of fatty acid synthesis pathways. Research indicates that compounds affecting fatty acid synthase (FASN) can influence various biological processes, including cell proliferation and apoptosis in cancer cells. The inhibition of FASN is particularly relevant in cancers where this enzyme is overexpressed, such as breast and pancreatic cancers .

Anticancer Activity

- Inhibition of Fatty Acid Synthase :

- Case Study - Breast Cancer :

- Cytotoxicity Profiling :

Antiviral Activity

- Modulation of Viral Replication :

- Combination Therapies :

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

What are the recommended synthetic pathways for N-Hydroxy-2-methoxyacetimidamide, and how can purity be optimized?

This compound can be synthesized via condensation reactions between hydroxylamine derivatives and methoxy-substituted carbonyl precursors. A method analogous to the synthesis of structurally related compounds involves refluxing stoichiometric amounts of 2-methoxyacetimidic acid derivatives with hydroxylamine hydrochloride in ethanol, followed by recrystallization to enhance purity . Key parameters include temperature control (e.g., slow heating to avoid side reactions) and solvent selection (e.g., ethanol for improved solubility and crystallization efficiency). Purity validation should involve HPLC (≥95%) and NMR spectroscopy to confirm the absence of unreacted starting materials .

Which analytical techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the methoxy (-OCH₃) and hydroxyimidamide (-NHOH) functional groups.

- High-Performance Liquid Chromatography (HPLC): Essential for assessing purity and detecting impurities, with reverse-phase C18 columns and UV detection at 254 nm recommended .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or time-of-flight (TOF-MS) can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identifies key absorption bands (e.g., N-H stretches at ~3300 cm⁻¹ and C=O at ~1650 cm⁻¹) .

How should researchers handle stability challenges during storage and experimentation?

This compound is sensitive to moisture and light. Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways. Monitor via HPLC for byproducts like methoxyacetamide or hydroxylamine derivatives .

Advanced Research Questions

What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurities. Recommended steps:

Reproducibility Checks: Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HEK293, HeLa) to distinguish selective activity from nonspecific toxicity.

Metabolite Profiling: Use LC-MS to identify degradation products that might interfere with bioactivity .

How can computational modeling predict the reactivity and binding interactions of this compound?

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, the methoxy group may engage in hydrophobic interactions, while the hydroxyimidamide moiety participates in hydrogen bonding .

- ADMET Prediction: Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) to guide drug design .

What methodologies enable the study of this compound’s role in catalytic systems?

The compound’s hydroxyimidamide group can act as a ligand in metal-catalyzed reactions. Experimental approaches:

Coordination Chemistry: Titrate with transition metals (e.g., Cu²⁺, Fe³⁺) and monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands.

Catalytic Activity Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying pH and solvent conditions.

X-ray Crystallography: Resolve crystal structures of metal complexes to confirm binding modes .

How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives?

Derivatization: Synthesize analogs with substitutions at the methoxy or hydroxyimidamide positions (e.g., ethoxy, trifluoromethoxy).

Biological Testing: Compare IC₅₀ values in enzyme inhibition assays (e.g., MMP-3 or IL-6 targets) to identify critical functional groups .

Statistical Analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .

Methodological Notes

- Safety Protocols: Always handle under fume hoods with PPE (gloves, lab coats) due to potential acute toxicity (H302) .

- Data Validation: Cross-reference experimental results with PubChem or NIST databases for consistency .

- Ethical Compliance: Adhere to institutional guidelines for biological testing and disposal of hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.